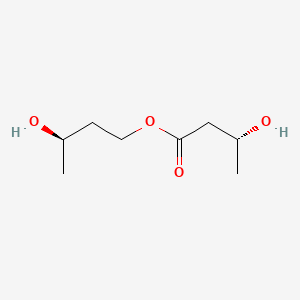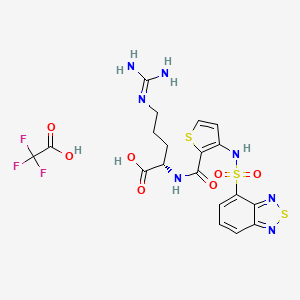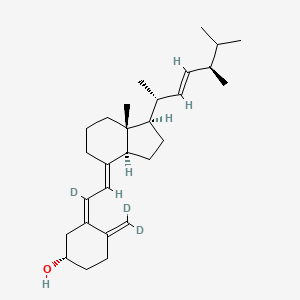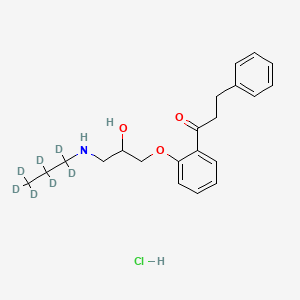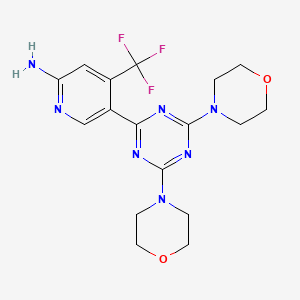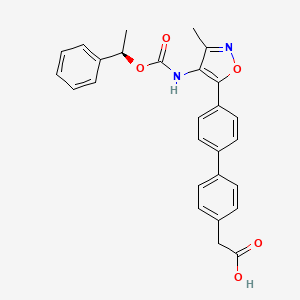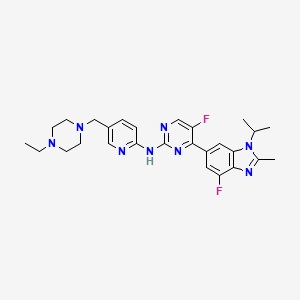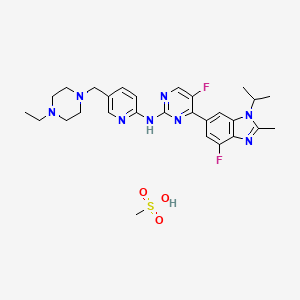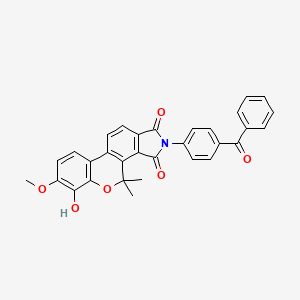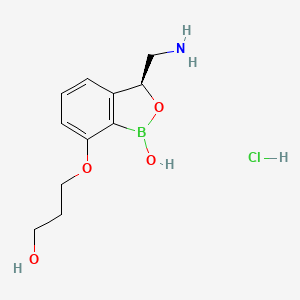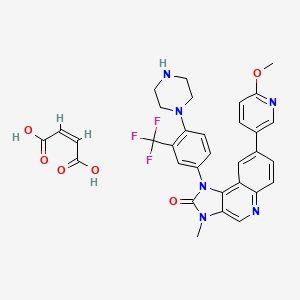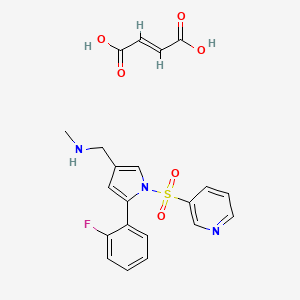
SAR131675
Overview
Description
SAR131675 is a potent and selective inhibitor of vascular endothelial growth factor receptor 3 (VEGFR3). This compound has garnered significant attention due to its potential therapeutic applications, particularly in oncology and anti-angiogenesis research. VEGFR3 plays a crucial role in lymphangiogenesis, the formation of lymphatic vessels, making this compound a valuable tool in studying and potentially treating diseases involving abnormal lymphatic vessel growth .
Mechanism of Action
Target of Action
The primary target of this compound, also known as SAR131675, is the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) . VEGFR-3 is a tyrosine kinase receptor recognized and activated by VEGFC and VEGFD, commonly expressed in malignant and tumor-infiltrating stromal cells .
Mode of Action
This compound acts as a potent and selective inhibitor of VEGFR-3 . It inhibits VEGFR-3 tyrosine kinase activity and VEGFR-3 autophosphorylation in cells . It dose-dependently inhibits the proliferation of primary human lymphatic cells, induced by the VEGFR-3 ligands VEGFC and VEGFD .
Biochemical Pathways
The inhibition of VEGFR-3 by this compound effectively suppresses the VEGF-CS-induced phosphorylation of VEGFR-3 and its downstream effectors, including activated ERK1/2 and AKT in ovarian cancer cells . This indicates that this compound may act through the VEGFR-3/ERK1/2/AKT pathway .
Result of Action
The result of this compound’s action is significant antitumoral and antimetastatic activities in vivo through the inhibition of lymphangiogenesis and Tumor-Associated Macrophages (TAM) invasion . It significantly reduces lymph node invasion and lung metastasis, showing its antilymphangiogenic activity in vivo . Moreover, it significantly reduces TAM infiltration and aggregation in tumors .
Action Environment
The action of this compound can be influenced by the tissue environment. For instance, in a murine lupus nephritis model, the inhibition of VEGFR3 by this compound decreases inflammation and lymphangiogenesis, which are regulated by the tissue environment . Furthermore, the expression of VEGFR-3 on TAMs, which play an important role in tumor growth and metastasis, has been described, indicating that the tumor microenvironment can influence the action of this compound .
Biochemical Analysis
Biochemical Properties
SAR131675 plays a crucial role in biochemical reactions by inhibiting the activity of VEGFR-3, a tyrosine kinase receptor. This inhibition is achieved through the binding of this compound to the ATP-binding site of VEGFR-3, thereby preventing its autophosphorylation and subsequent activation. This compound has been shown to selectively inhibit VEGFR-3 with an IC50 value of approximately 23 nM, while exhibiting moderate activity against VEGFR-2 . The compound does not exhibit significant antiproliferative activity on a panel of 30 tumor and primary cells, indicating its high specificity .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been demonstrated to inhibit the proliferation of primary human lymphatic endothelial cells induced by VEGFR-3 ligands, VEGFC and VEGFD, with an IC50 of about 20 nM . Additionally, this compound reduces tumor-associated macrophage infiltration and aggregation in tumors, thereby modulating the immune response within the tumor microenvironment . The compound also influences cell signaling pathways, particularly those involved in angiogenesis and lymphangiogenesis, leading to reduced tumor growth and metastasis .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of VEGFR-3 tyrosine kinase activity. By binding to the ATP-binding site of VEGFR-3, this compound prevents the receptor’s autophosphorylation and activation. This inhibition disrupts downstream signaling pathways, including the ERK1/2 and AKT pathways, which are critical for cell proliferation, survival, and migration . The selective inhibition of VEGFR-3 by this compound also reduces the phosphorylation of its downstream effectors, thereby impeding angiogenesis and lymphangiogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained activity in inhibiting VEGFR-3 over extended periods. In in vivo studies, this compound significantly reduced lymph node invasion and lung metastasis in treated mice . The long-term effects of this compound on cellular function include the sustained inhibition of lymphangiogenesis and tumor growth, as well as the modulation of the immune response within the tumor microenvironment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, this compound was well tolerated and exhibited potent antitumoral effects at various dosages. For instance, at a dosage of 100 mg/kg, this compound significantly reduced the osteopontin content in lymph nodes and decreased the number of macroscopic lung metastases .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with VEGFR-3. The compound inhibits the phosphorylation of VEGFR-3 and its downstream effectors, thereby disrupting the signaling pathways involved in angiogenesis and lymphangiogenesis . The metabolic pathways of this compound also involve its interaction with other enzymes and cofactors that regulate cell proliferation and survival .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with VEGFR-3. The compound’s selective inhibition of VEGFR-3 allows for its targeted distribution to areas with high VEGFR-3 expression, such as tumor tissues . This compound’s localization and accumulation within these tissues contribute to its therapeutic efficacy in inhibiting tumor growth and metastasis .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its binding to VEGFR-3 on the cell membrane. This interaction facilitates the inhibition of VEGFR-3 autophosphorylation and activation, thereby disrupting downstream signaling pathways . The compound’s activity and function are influenced by its localization to specific cellular compartments, which is critical for its therapeutic effects in inhibiting angiogenesis and lymphangiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SAR131675 involves multiple steps, typically starting with the preparation of key intermediates. One common synthetic route includes the formation of a core structure through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity. For instance, the use of palladium-catalyzed coupling reactions is often employed to form carbon-carbon bonds in the core structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors and continuous flow systems to ensure consistent quality and scalability. The process is optimized for cost-effectiveness and environmental sustainability, often incorporating green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
SAR131675 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Used to convert specific functional groups to more reactive forms.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to enhance the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
SAR131675 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigates the role of VEGFR3 in lymphangiogenesis and its implications in various diseases.
Medicine: Explores potential therapeutic applications in cancer treatment, particularly in inhibiting tumor growth and metastasis by targeting lymphatic vessels.
Industry: Utilized in the development of new drugs and therapeutic agents targeting VEGFR3
Comparison with Similar Compounds
Similar Compounds
Axitinib: Another VEGFR inhibitor with broader activity against VEGFR1, VEGFR2, and VEGFR3.
Cabozantinib: Inhibits multiple tyrosine kinases, including VEGFR2 and MET.
Nintedanib: Targets VEGFR1, VEGFR2, and VEGFR3, as well as other receptors like FGFR and PDGFR.
Uniqueness of SAR131675
This compound is unique due to its high selectivity for VEGFR3, with minimal activity against VEGFR1 and VEGFR2. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent specifically targeting lymphangiogenesis .
Properties
IUPAC Name |
2-amino-1-ethyl-7-[(3R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl]-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-5-22-15(19)13(17(24)20-3)14(23)12-7-6-11(21-16(12)22)8-9-18(2,25)10-26-4/h6-7,25H,5,10,19H2,1-4H3,(H,20,24)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMPOBVAYMTUOX-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#CC(C)(COC)O)C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#C[C@](C)(COC)O)C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


